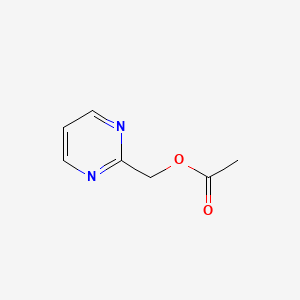

Pyrimidin-2-ylmethyl acetate

CAS No.: 1632285-89-2

Cat. No.: VC16009085

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1632285-89-2 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | pyrimidin-2-ylmethyl acetate |

| Standard InChI | InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 |

| Standard InChI Key | ZUNSJSPKWMUVCY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1=NC=CC=N1 |

Introduction

Chemical Identity and Structural Characteristics

Pyrimidin-2-ylmethyl acetate (systematic IUPAC name: acetyloxymethylpyrimidin-2-yl) has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure consists of a pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) esterified at the 2-position via a methylene bridge (Figure 1). The acetate group introduces polarity and hydrolytic susceptibility, influencing its reactivity and biological interactions .

Physicochemical Properties

Key physicochemical properties, inferred from structurally related compounds (e.g., methyl 2-(pyrimidin-4-yl)acetate), include:

-

Boiling Point: Estimated 239–240°C (extrapolated from pyrimidine esters)

-

Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the ester group; limited aqueous solubility .

The 2-position substitution on the pyrimidine ring distinguishes it from the 4-isomer, potentially altering electronic properties and intermolecular interactions. Computational modeling predicts a dipole moment of ~3.5 D, driven by the electron-withdrawing pyrimidine ring and the polar acetate group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrimidin-2-ylmethyl acetate remains underdeveloped in the literature. Proposed methods, derived from analogous pyrimidine and pyridine esters, include:

Esterification of Pyrimidin-2-ylmethanol

Reacting pyrimidin-2-ylmethanol with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) under reflux:

This method mirrors the synthesis of pyridin-2-yl acetate, though yields may vary due to steric and electronic effects of the pyrimidine ring .

Nucleophilic Substitution

Using pyrimidin-2-ylmethyl chloride with sodium acetate in a polar aprotic solvent (e.g., DMF):

This route is less explored but offers potential for scalability .

Metal-Mediated Coupling

Adapting strategies from porphyrin synthesis , a pyrimidin-2-ylmethyllithium reagent could be generated via deprotonation of 2-methylpyrimidine with n-butyllithium, followed by reaction with acetyl chloride.

Challenges in Synthesis

-

Oxidation Sensitivity: Analogous to pyridin-2-ylmethyl intermediates , pyrimidin-2-ylmethanol may undergo undesired oxidation or tautomerization, complicating isolation.

-

Purification: Separation from regioisomers (e.g., 4- or 5-substituted pyrimidines) requires advanced chromatography techniques .

Chemical Reactivity and Functionalization

Hydrolysis

The acetate ester undergoes hydrolysis in acidic or basic conditions to yield pyrimidin-2-ylmethanol:

This reaction is critical for prodrug applications, where ester hydrolysis releases active metabolites.

Metal Coordination

Pyrimidine derivatives exhibit affinity for transition metals. For example, pyridin-2-yl acetate forms complexes with Cu²⁺, Pt⁴⁺, and Au³⁺ . Pyrimidin-2-ylmethyl acetate may similarly coordinate metals via the pyrimidine nitrogen(s), though steric hindrance from the methyl acetate group could modulate binding modes .

Electrophilic Substitution

The electron-deficient pyrimidine ring directs electrophilic substitution to the 4- and 6-positions. Nitration or halogenation at these sites could yield derivatives with enhanced biological activity.

Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies comparing esterification catalysts and solvents are needed to improve yields.

-

Biological Screening: No data exist on its antimicrobial or anticancer activity; computational docking studies could prioritize experimental assays.

-

Thermal Stability: Differential scanning calorimetry (DSC) would clarify decomposition pathways for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume